molecular formula C21H18O14 B8180775 Gossypetin 8-O-beta-D-glucuronide;Gossypetin-8-O-(c)micro-D-glucuronide

Gossypetin 8-O-beta-D-glucuronide;Gossypetin-8-O-(c)micro-D-glucuronide

Cat. No.: B8180775
M. Wt: 494.4 g/mol
InChI Key: KHVMAMXQPVHXTJ-UHFFFAOYSA-N
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Description

Gossypetin 8-O-beta-D-glucuronide, also known as Gossypetin-8-O-©micro-D-glucuronide, is a flavonoid compound belonging to the flavonol glycosides class. It is derived from gossypetin, a naturally occurring flavonoid found in various plants, particularly in the flowers of the Hibiscus species. This compound is known for its significant biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gossypetin 8-O-beta-D-glucuronide typically involves the glycosylation of gossypetin with glucuronic acid. The reaction is carried out under mild acidic conditions to facilitate the formation of the glycosidic bond between the hydroxyl group at the 8th position of gossypetin and the glucuronic acid .

Industrial Production Methods

Industrial production of Gossypetin 8-O-beta-D-glucuronide involves the extraction of gossypetin from plant sources, followed by enzymatic or chemical glycosylation. The process is optimized to ensure high yield and purity of the final product. The use of bioreactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Gossypetin 8-O-beta-D-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Gossypetin 8-O-beta-D-glucuronide, each with distinct chemical and biological properties .

Comparison with Similar Compounds

Similar Compounds

    Quercetin 3-O-beta-D-glucuronide: Another flavonoid glucuronide with similar antioxidant and anti-inflammatory properties.

    Kaempferol 3-O-beta-D-glucuronide: Known for its anticancer and cardioprotective effects.

    Myricetin 3-O-beta-D-glucuronide: Exhibits strong antioxidant and anti-inflammatory activities.

Uniqueness

Gossypetin 8-O-beta-D-glucuronide is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other flavonoid glucuronides. Its potent neuroprotective effects also distinguish it from similar compounds .

Properties

IUPAC Name

6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O14/c22-6-2-1-5(3-7(6)23)16-13(28)11(26)10-8(24)4-9(25)17(18(10)33-16)34-21-15(30)12(27)14(29)19(35-21)20(31)32/h1-4,12,14-15,19,21-25,27-30H,(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVMAMXQPVHXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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